2-(2,4,5-Trimethoxyphenyl)acetaldehyde
Overview
Description
2-(2,4,5-Trimethoxyphenyl)acetaldehyde is a chemical compound with the molecular formula C11H14O6 . It is also known as 2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde . This compound belongs to the class of organic compounds known as phenethylamines .
Molecular Structure Analysis
The molecular structure of 2-(2,4,5-Trimethoxyphenyl)acetaldehyde consists of a six-membered electron-rich ring, which is one of the most critical and valuable cores of a variety of biologically active molecules . The average mass of this compound is 242.225 Da, and its monoisotopic mass is 242.079041 Da .Scientific Research Applications
Carcinogenic Properties and DNA Damage
Acetaldehyde, a key component of 2-(2,4,5-Trimethoxyphenyl)acetaldehyde, has been extensively studied for its carcinogenic properties. It causes various forms of DNA damage, including DNA adducts, strand breaks, and mutations, which are central to acetaldehyde-mediated DNA damage. This damage is particularly significant in the context of alcohol metabolism and is associated with an increased risk of squamous cell carcinomas in the upper aerodigestive tract. The International Agency for Research on Cancer has classified acetaldehyde associated with alcoholic beverages as a definite carcinogen for the esophagus and head and neck (Mizumoto et al., 2017).
Application in Diesel Additives
2-(2,4,5-Trimethoxyphenyl)acetaldehyde derivatives, such as glycerol acetals, have been studied for their potential use as diesel additives. The production of acetals from glycerol and acetaldehyde using Amberlyst 47 acidic ion exchange resin shows promise due to its high selectivity and the possibility of achieving 100% conversion under various conditions. This research suggests potential applications in enhancing diesel performance and reducing environmental impacts (Agirre et al., 2013).
Environmental and Health Impacts
Acetaldehyde is an environmentally widespread genotoxic aldehyde found in tobacco smoke, vehicle exhaust, and several food products. It's critical in understanding the mechanisms of acetaldehyde exposure and its relation to cancer risk. Studies have focused on the formation of DNA adducts as a factor in acetaldehyde mutagenicity and carcinogenesis (Garcia et al., 2011).
Synthetic and Chemical Processes
2-(2,4,5-Trimethoxyphenyl)acetaldehyde and its related compounds have applications in various synthetic processes. For example, 2-(3,4,5-trimethoxyphenyl)-1,3-dithiolane has been synthesized through thioacetalization, showcasing the compound's utility in chemical synthesis. This process involves multiple steps like oxidation, acylation, etherification, and condensation reactions, highlighting the versatility of these compounds in synthetic chemistry (Ping, 2012).
Catalytic Reactions
Studies on the reactions of acetaldehyde on CeO2 and CeO2-supported catalysts have demonstrated its potential in various catalytic processes. These include oxidation, reduction, and carbon-carbon bond formation reactions, essential in many industrial and chemical synthesis applications. The research provides insights into the reaction mechanisms and the role of catalysts in these processes (Idriss et al., 1995).
Safety and Hazards
While specific safety and hazard information for 2-(2,4,5-Trimethoxyphenyl)acetaldehyde is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, avoiding dust formation, and not getting the compound in eyes, on skin, or on clothing .
properties
IUPAC Name |
2-(2,4,5-trimethoxyphenyl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVQIDNOGMVDMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CC=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697610 | |
Record name | (2,4,5-Trimethoxyphenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,5-Trimethoxyphenyl)acetaldehyde | |
CAS RN |
22973-79-1 | |
Record name | (2,4,5-Trimethoxyphenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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